

Application Notes and Protocols: 2,3-Dihydrobenzofuran-7-methanol in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-methanol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of **2,3-dihydrobenzofuran-7-methanol** as a key building block in medicinal chemistry. The document details its synthesis, applications in the development of bioactive molecules, and relevant experimental protocols.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.^[1] These activities include anti-inflammatory, anticancer, and antimicrobial properties. The substitution pattern on this scaffold plays a crucial role in determining the pharmacological profile of the resulting molecules. **2,3-Dihydrobenzofuran-7-methanol**, in particular, serves as a versatile intermediate, allowing for the introduction of various functionalities at the 7-position, leading to the development of potent and selective therapeutic agents.

Synthesis of 2,3-Dihydrobenzofuran-7-methanol

The synthesis of **2,3-dihydrobenzofuran-7-methanol** is typically achieved through a two-step process starting from 2,3-dihydrobenzofuran. The first step involves the introduction of a

carboxyl group at the 7-position, followed by the reduction of the resulting carboxylic acid to the corresponding alcohol.

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic Acid

This protocol is adapted from a method for the carboxylation of 2,3-dihydrobenzofuran.^{[2][3]}

Materials:

- 2,3-Dihydrobenzofuran
- n-Butyllithium (n-BuLi) in hexanes
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Dry ice (solid CO₂)
- Anhydrous hexane
- Concentrated hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran and TMEDA in anhydrous hexane.
- Cool the solution to 0°C in an ice bath.
- Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

- Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
- Allow the reaction to slowly warm to room temperature overnight.
- Quench the reaction by slowly adding water.
- Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous MgSO_4 .
- Filter and concentrate the organic layer under reduced pressure to yield crude 2,3-dihydrobenzofuran-7-carboxylic acid.
- The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 2,3-Dihydrobenzofuran-7-carboxylic Acid to 2,3-Dihydrobenzofuran-7-methanol

This protocol describes a general method for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LAH).^{[4][5]}

Materials:

- 2,3-Dihydrobenzofuran-7-carboxylic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$) or Rochelle's salt solution
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH_4 in anhydrous THF.
- Cool the suspension to 0°C in an ice bath.
- Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH_4 suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to 0°C .
- Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH , and then water again (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be used for a safer workup.
- Stir the resulting mixture vigorously until a granular precipitate forms.
- Filter the precipitate and wash it thoroughly with diethyl ether.
- Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO_4 .
- Filter and concentrate the organic layer under reduced pressure to yield crude (2,3-dihydrobenzofuran-7-yl)methanol.
- The crude product can be purified by column chromatography.

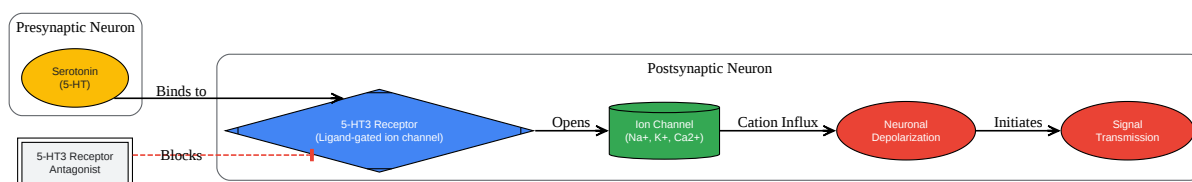
Applications in Medicinal Chemistry

2,3-Dihydrobenzofuran-7-methanol is a valuable intermediate for the synthesis of various biologically active compounds. The hydroxyl group can be easily converted into other functional groups, such as aldehydes, halides, or ethers, allowing for diverse structural modifications.

Serotonin-3 (5-HT3) Receptor Antagonists

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent and selective serotonin-3 (5-HT3) receptor antagonists.[6] These compounds have potential applications in the treatment of nausea and vomiting, particularly that induced by chemotherapy and radiation.

The 5-HT3 receptor is a ligand-gated ion channel.[7][8] Its activation by serotonin leads to the opening of the channel and the influx of cations, resulting in neuronal depolarization.[8] Antagonists block this action, thereby inhibiting the signaling pathway.



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5-HT3 Receptor Signaling Pathway

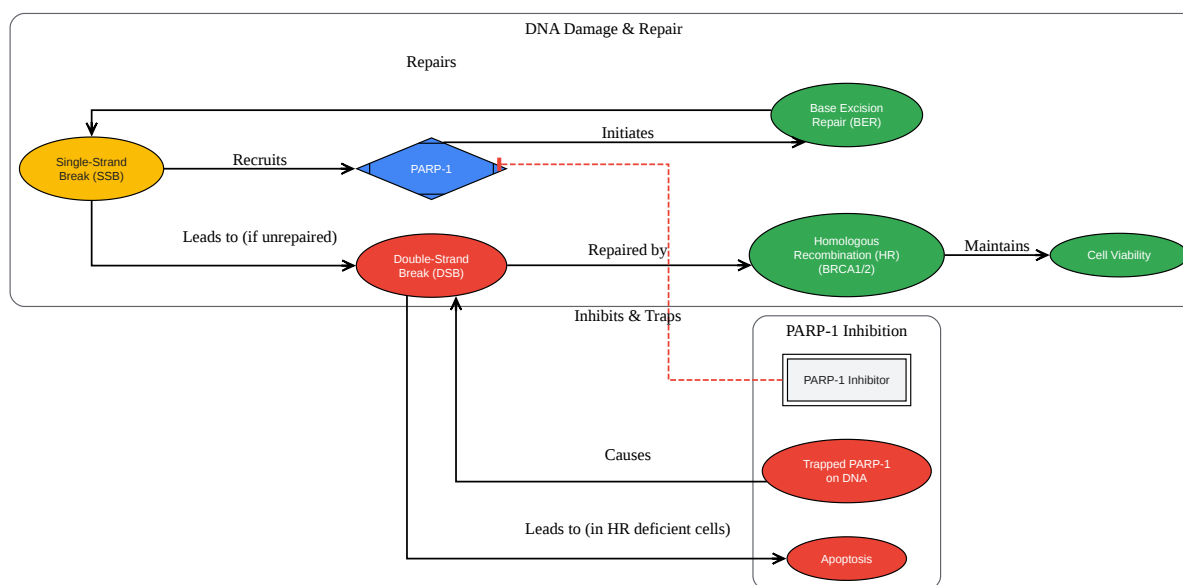
The following table summarizes the in vitro and in vivo activities of representative 2,3-dihydrobenzofuran-7-carboxamide derivatives as 5-HT3 receptor antagonists.[6]

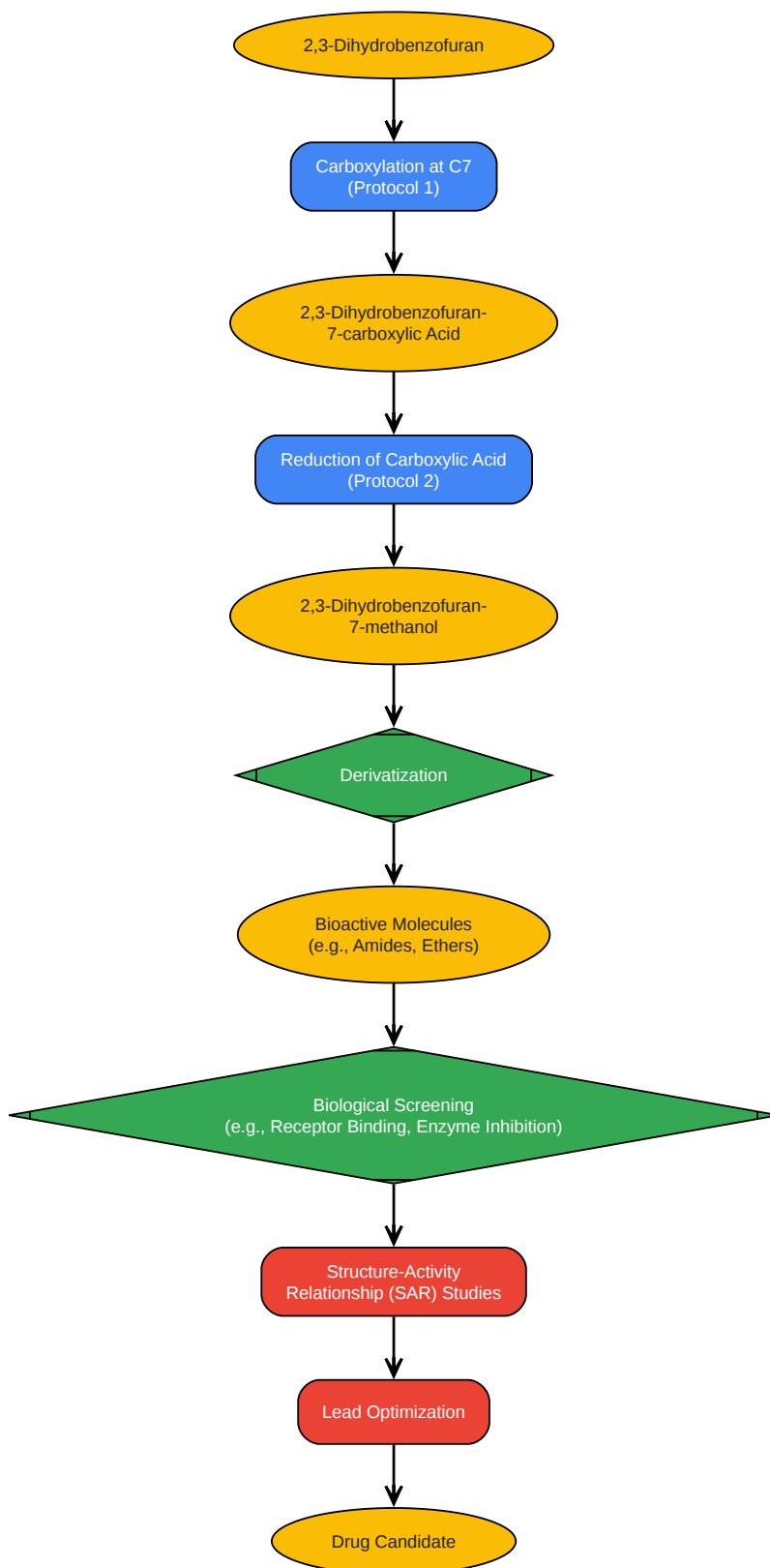
Compound	R1	R2	Ki (nM) for 5-HT3 Receptor Binding	ED50 (µg/kg, i.v.) for Von Bezold-Jarisch Reflex Antagonism
1	H	H	1.2	1.8
2	Me	H	0.25	0.55
3	Me	Me	0.098	0.28
4	Cl	Me	0.055	0.18

Data extracted from a study on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives.[6]

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

The 2,3-dihydrobenzofuran-7-carboxamide scaffold has also been explored for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[2] PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[9][10] Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death.[9][10]





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